molecular formula C5H8N4 B1350047 2-(1-Methylhydrazinyl)pyrazine CAS No. 76319-95-4

2-(1-Methylhydrazinyl)pyrazine

Cat. No. B1350047
CAS RN: 76319-95-4
M. Wt: 124.14 g/mol
InChI Key: ZINDLWVBIZZAOY-UHFFFAOYSA-N
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Scientific Research Applications

1. Cobalt-Catalyzed C (sp 2 )–H Bond Alkenylation/Annulation Cascade

  • Summary of Application: This compound is used as a bidentate directing group in cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
  • Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
  • Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

2. Cobalt-Catalyzed Oxidative Coupling of Benzoic Hydrazides with Maleimides

  • Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
  • Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
  • Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .

3. 2-(1-Methylhydrazinyl)pyridine-directed C–H functionalization

  • Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
  • Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
  • Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .

4. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group

  • Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
  • Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
  • Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

3. 2-(1-Methylhydrazinyl)pyridine-directed C–H functionalization

  • Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
  • Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
  • Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .

4. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group

  • Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
  • Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
  • Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Safety And Hazards

The safety and hazards of 2-(1-Methylhydrazinyl)pyrazine are not currently available1. For more information, please refer to the Material Safety Data Sheet (MSDS)1.


properties

IUPAC Name

1-methyl-1-pyrazin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINDLWVBIZZAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377577
Record name 2-(1-Methylhydrazinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)pyrazine

CAS RN

76319-95-4
Record name 2-(1-Methylhydrazinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylhydrazin-1-yl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloropyrazine (1 g, 8.3 mmol) and methylhydrazine (1.31 mL, 25 mmol) were mixed together in a flask fitted with a water condenser. After a few minutes an exotherm was observed. After 16 h the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%), and the resulting solution was extracted with ether (6×100 ml). The combined extracts were dried (K2CO3) and concentrated to give a light orange solid 370 mg of N-Methyl-N-pyrazin-2-yl-hydrazine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.31 mL
Type
reactant
Reaction Step One

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